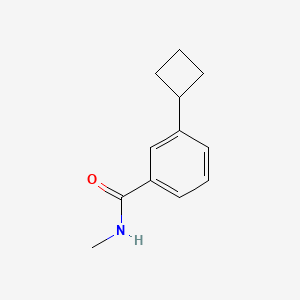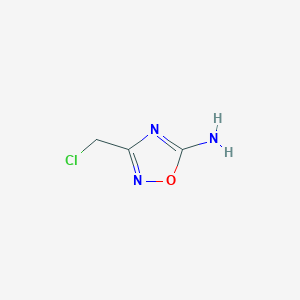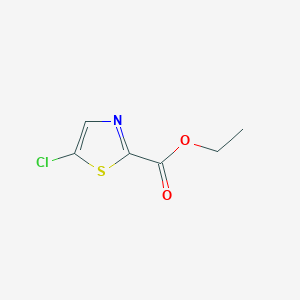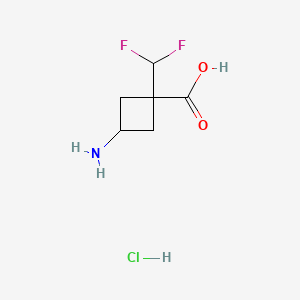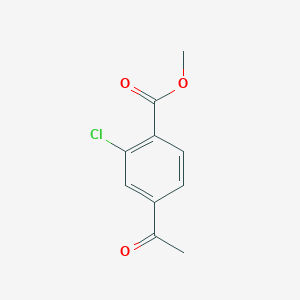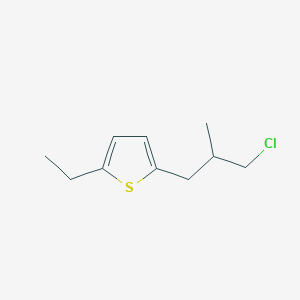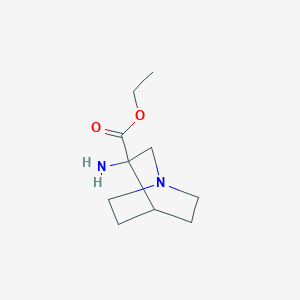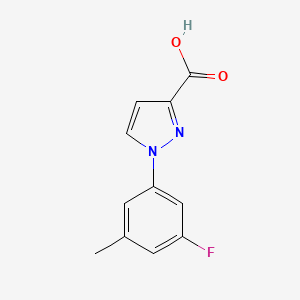
1-(3-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the fluorine and methyl groups: This step involves the use of fluorinated and methylated precursors, such as 3-fluoro-5-methylbenzaldehyde, which can be synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The fluorine atom and the carboxylic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
1-(3-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-chloro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-(3-fluoro-5-ethylphenyl)-1H-pyrazole-3-carboxylic acid: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and interactions.
1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carboxylic acid: This compound has the carboxylic acid group attached to a different position on the pyrazole ring, which may influence its chemical behavior and applications.
Propiedades
Fórmula molecular |
C11H9FN2O2 |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
1-(3-fluoro-5-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-7-4-8(12)6-9(5-7)14-3-2-10(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
Clave InChI |
YSCIWZUGJIJJAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)N2C=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


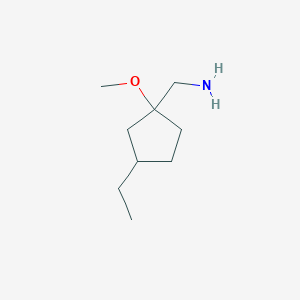
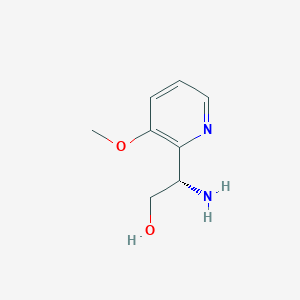
![4-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13572758.png)
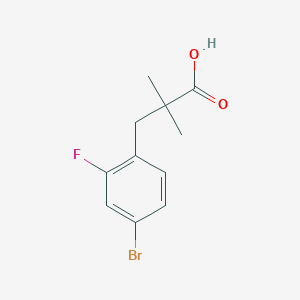
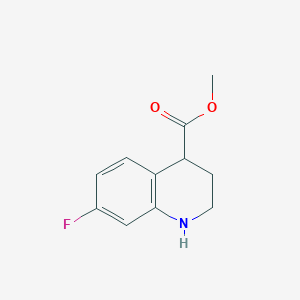
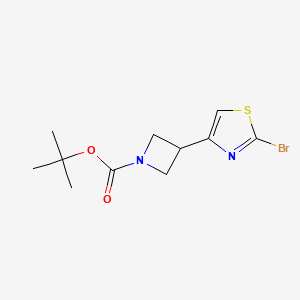
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-imidazol-4-amine](/img/structure/B13572784.png)
